4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the benzothiazole moiety in this compound contributes to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride. One common method is the reaction of 2-aminobenzenethiol with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties
Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer
Industry: Utilized in the development of materials with specific properties, such as fluorescence and electroluminescence
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.
2-Arylbenzothiazoles: Known for their diverse pharmacological properties, including anticancer and antimicrobial activities
Uniqueness
4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide is unique due to its specific structural features, such as the butanamide moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-16(18-13-7-2-1-3-8-13)11-6-12-17-19-14-9-4-5-10-15(14)21-17/h1-5,7-10H,6,11-12H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECXGLIWULKBPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330046 | |
Record name | 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808724 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
539807-79-9 | |
Record name | 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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